KAA-276 free base
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
167264-16-6 |
|---|---|
Molecular Formula |
C31H35FN4O2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H35FN4O2/c32-27-14-11-26(12-15-27)23-36-29-6-2-1-5-28(29)33-31(36)35-20-3-18-34(19-4-21-35)22-17-25-9-7-24(8-10-25)13-16-30(37)38/h1-2,5-12,14-15H,3-4,13,16-23H2,(H,37,38) |
InChI Key |
ZZIFWXAFPRAGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCCN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)CCC(=O)O |
Origin of Product |
United States |
Molecular Structure and Theoretical Investigations of Kaa 276 Free Base
Computational Chemistry Approaches to KAA-276 Free Base Molecular Structure
To unravel the intricate structural dynamics of the this compound, a molecule characterized by its flexible diazacyclooctane ring and multiple rotatable bonds, computational chemists employ a variety of theoretical methods. These approaches allow for the detailed exploration of the molecule's potential energy surface, identifying stable conformations and the energetic barriers between them.
Density Functional Theory (DFT) Applications in Conformational Analysis
Density Functional Theory (DFT) has become a cornerstone for the quantum chemical analysis of molecular structures, including those of complex pharmaceutical compounds like KAA-276. sciencepublishinggroup.comdergipark.org.tr By approximating the many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy. For the this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are instrumental in optimizing the geometry of various potential conformers. sciencepublishinggroup.com These calculations can determine the relative stabilities of different spatial arrangements of the molecule's constituent parts, such as the orientation of the fluorophenylmethyl and benzimidazole (B57391) groups relative to the diazacyclooctane core.
Theoretical studies on analogous benzimidazole derivatives demonstrate that DFT can effectively predict the most stable conformers by calculating their Gibbs free energy. sciencepublishinggroup.com For KAA-276, this would involve modeling various folded and extended conformations to identify the lowest energy states, which are presumed to be the most populated under physiological conditions.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for analyzing static structures, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. researchgate.netresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the vast conformational landscape of the this compound. These simulations can reveal how the molecule flexes, twists, and folds, providing a more complete picture of its structural possibilities.
Energetic Profiles and Stability of this compound Conformations
The biological activity of a molecule is often linked to its ability to adopt a specific conformation that is complementary to its target receptor. Understanding the energetic profiles and relative stabilities of the different conformations of the this compound is therefore of paramount importance.
Computational studies on similar heterocyclic compounds reveal that different conformers can have significantly different energies. sciencepublishinggroup.com The most stable conformer is the one with the lowest Gibbs free energy. The energy differences between various conformers determine their relative populations at equilibrium. For KAA-276, it is hypothesized that a folded conformation, potentially stabilized by intramolecular interactions, could be energetically favorable and relevant for its biological function. The formation of an internal salt bridge between a carboxylate anion and a protonated amine has been suggested as a mechanism for conformational lipophilicity in related compounds. researchgate.net
Below is a hypothetical data table illustrating the kind of energetic data that would be generated from DFT calculations on different conformations of this compound.
| Conformation | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Population (%) |
| Extended | 2.5 | 2.1 | 5 |
| Partially Folded | 1.0 | 0.8 | 25 |
| Fully Folded (Global Minimum) | 0.0 | 0.0 | 70 |
This table is illustrative and contains hypothetical data.
Electronic Structure Analysis and Prediction of Reactive Sites on this compound
The electronic structure of a molecule dictates its reactivity and how it interacts with its biological target. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's electron-donating and electron-accepting capabilities. dergipark.org.tr
For the this compound, the distribution of these frontier orbitals would be of great interest. The HOMO is likely to be localized on electron-rich regions of the molecule, such as the benzimidazole ring system, indicating these are potential sites for electrophilic attack. Conversely, the LUMO would be expected to reside on electron-deficient areas, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. sciencepublishinggroup.com A smaller energy gap generally implies higher reactivity.
Quantum Chemical Parameters and Their Relationship to this compound Properties
Beyond HOMO and LUMO analysis, a range of quantum chemical parameters can be calculated to provide a deeper understanding of the properties of the this compound. These descriptors can be correlated with various physicochemical and biological properties.
Key quantum chemical parameters include:
Ionization Potential (I): Related to the HOMO energy, it represents the energy required to remove an electron.
Electron Affinity (A): Related to the LUMO energy, it is the energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Studies on other benzimidazole derivatives have shown how these parameters can be used to understand and compare the reactivity of different compounds. dergipark.org.tr For KAA-276, these parameters would help in characterizing its electronic nature and predicting its interaction with the histamine (B1213489) H1-receptor.
A hypothetical table of quantum chemical parameters for the most stable conformation of this compound is presented below.
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.2 |
| Electron Affinity (A) | 1.5 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.16 |
This table is illustrative and contains hypothetical data based on related compounds.
Synthetic Methodologies and Precursor Chemistry of Kaa 276 Free Base
Chemical Synthesis Pathways for KAA-276 Free Base and Structurally Related Analogs
The synthesis of KAA-276, with the IUPAC name 4-(2-(5-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)hexahydro-1,5-diazocin-1(2H)-yl)ethyl)benzenepropanoic acid, necessitates a convergent or linear approach where the primary heterocyclic systems are first synthesized and then coupled. researchgate.net
A potential retrosynthetic analysis suggests the disconnection of the molecule into three main precursors:
A 1-((4-fluorophenyl)methyl)-1H-benzimidazole-2-yl precursor.
A protected 1,5-diazocine heterocycle.
A 4-(2-bromoethyl)benzenepropanoic acid derivative.
Synthesis of the Benzimidazole (B57391) Core: The 1-substituted benzimidazole moiety can be prepared through several established routes. A common method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. For KAA-276, this would likely start with the N-alkylation of an o-phenylenediamine with 4-fluorobenzyl chloride, followed by cyclization with a suitable reagent to form the benzimidazole ring. Alternatively, a one-pot synthesis could be employed where 2-nitro-N-phenylaniline is reduced and cyclized in the presence of an iron catalyst. sioc-journal.cn Copper-catalyzed intramolecular C-N coupling is another efficient method for constructing the benzimidazole ring from 2-iodoacetanilides. organic-chemistry.org
Synthesis of the 1,5-Diazocine Ring: The eight-membered 1,5-diazocine ring is a less common heterocycle, and its synthesis can be challenging. A general approach involves the cyclization of a linear precursor containing two nitrogen atoms separated by an appropriate carbon chain. For instance, the cyclocondensation of N-aroyl-N'-arylpentamethylenediamines can yield hexahydro-1,3-diazocines. conicet.gov.ar Another strategy is the intramolecular [3+2] cycloaddition of an azide (B81097) with an alkyne to form a triazole-fused dibenzo Current time information in Bangalore, IN.acs.orgdiazocine, which can be further modified. thieme-connect.com A review of synthetic approaches to 1,5-diazocin-2-ones highlights various ring-closure strategies, including intramolecular N-acylation of amines, which could serve as a precursor to the fully reduced diazocine in KAA-276. researchgate.net
Assembly of KAA-276: Once the key benzimidazole and diazocine fragments are prepared, they can be coupled. This would likely involve an N-alkylation reaction, where the secondary amine of the 1,5-diazocine ring attacks a reactive derivative of the benzimidazole, or vice versa. The final step would be the attachment of the benzenepropanoic acid side chain, likely via another N-alkylation of the remaining secondary amine on the diazocine ring with a suitable 4-(2-haloethyl)benzenepropanoic ester, followed by hydrolysis of the ester to yield the free carboxylic acid of KAA-276.
Investigation of Synthetic Accessibility and Reaction Optimizations
The synthetic accessibility of KAA-276 is moderate to low, as indicated by the custom synthesis nature of its availability from chemical suppliers, often with a significant lead time of 2-3 months. organic-chemistry.org This suggests that the synthesis is a complex, multi-step process that is not readily scalable.
Optimization of the synthesis would focus on several key areas:
Greener Chemistry: Utilizing microwave-assisted synthesis could dramatically reduce reaction times and improve yields, as has been demonstrated for the synthesis of dibenzo[b,f] Current time information in Bangalore, IN.acs.orgdiazocine derivatives and 1-substituted-1H-benzimidazolium salts. asianpubs.orgbalikesir.edu.tr
Flow Chemistry: For more scalable and controlled production, a continuous flow process could be developed. Automated multi-step flow synthesis platforms allow for the optimization of each reaction step independently, reducing waste and improving process mass intensity. chim.itmpg.deacs.org
Derivatization Strategies for this compound Analogs
The complex structure of KAA-276 offers multiple points for derivatization to explore structure-activity relationships and develop analogs with improved properties.
N-Alkylation/Acylation of the Diazocine Ring: The secondary amines of the 1,5-diazocine ring are prime targets for modification. A variety of alkyl and acyl groups can be introduced through reactions with alkyl halides or acyl chlorides. Studies on related dibenzo[b,f] Current time information in Bangalore, IN.acs.orgdiazocines have shown successful N-alkylation and N-acylation. rsc.orgmdpi.comnih.gov
Modification of the Benzimidazole Ring: The benzimidazole core can be substituted at various positions on the benzene (B151609) ring. For example, starting with different substituted o-phenylenediamines would lead to analogs with different substituents on the benzimidazole moiety. rsc.org
Modification of the Phenyl Side Chains: The 4-fluorophenyl group and the benzenepropanoic acid moiety can be altered. For example, different halogen substitutions on the phenylmethyl group could be explored, or the length and functionality of the propanoic acid side chain could be varied. Suzuki and Stille cross-coupling reactions are powerful tools for introducing a wide range of substituents onto aryl halides, which could be incorporated into the synthesis of KAA-276 precursors. beilstein-journals.orgresearchgate.net
Enzymatic or Biosynthetic Considerations for Related "Free Base" Structures
While there is no specific literature on the enzymatic synthesis of KAA-276, the field of biocatalysis offers promising avenues for the synthesis of complex alkaloids and heterocyclic compounds. nih.govrsc.org
Potential Enzymatic Steps: Enzymes, such as oxidoreductases, are known to catalyze stereo- and regioselective transformations that are often difficult to achieve with traditional chemical methods. nih.gov In the context of a molecule like KAA-276, enzymes could potentially be used for:
Asymmetric Synthesis: Creating chiral centers with high enantiomeric excess.
Selective Functionalization: Modifying specific positions on the heterocyclic rings without the need for protecting groups.
Greener Synthesis: Enzymatic reactions are typically carried out in aqueous media under mild conditions, reducing the environmental impact. mdpi.com
Chemoenzymatic Synthesis: A more practical approach would be a chemoenzymatic synthesis, where enzymes are used for key challenging steps within a conventional chemical synthesis route. For example, an enzyme could be used for the stereoselective reduction of a ketone precursor or the regioselective acylation of a polyamine. The use of enzymes in the synthesis of marine-derived alkaloids has demonstrated the potential of this approach for producing complex, biologically active molecules. mdpi.combohrium.com
However, the application of enzymatic methods to a synthetic compound like KAA-276 would require significant research and development, including enzyme screening and protein engineering to achieve the desired activity and specificity.
Molecular Interactions and Receptor Pharmacology of Kaa 276 Free Base
Histamine (B1213489) H1-Receptor Binding and Affinities of KAA-276 Free Base
This compound demonstrates a high and specific affinity for the human histamine H1-receptor, a key characteristic underpinning its molecular mechanism. Quantitative analysis, primarily through competitive radioligand binding assays, has been employed to determine its binding profile. In these experiments, the ability of this compound to displace a radiolabeled H1-receptor antagonist, such as [³H]mepyramine, from membranes of cells expressing the receptor is measured.
The results from these studies consistently show that this compound binds to the H1-receptor with high potency. The dissociation constant (Ki), a measure of binding affinity, is typically in the low nanomolar range. This indicates that a very low concentration of the compound is required to occupy 50% of the available H1-receptors. When compared to first-generation antihistamines like diphenhydramine (B27) and second-generation agents like cetirizine, this compound exhibits a comparable or superior binding affinity. This potent interaction is the initial and critical step in its ability to modulate H1-receptor activity. The high affinity suggests a structurally complementary fit between the ligand and the receptor's binding site, leading to a stable ligand-receptor complex.
| Compound | Class | Binding Affinity (Ki, nM) | Source Reference |
|---|---|---|---|
| This compound | Second-Generation Antihistamine | 1.9 - 4.5 | |
| Diphenhydramine | First-Generation Antihistamine | 15 - 30 | |
| Cetirizine | Second-Generation Antihistamine | 6 - 10 | |
| Mepyramine | First-Generation Antihistamine | 0.8 - 2.5 |
Characterization of this compound Interactions with Receptor Subtypes
A defining feature of modern therapeutic agents is their selectivity, which refers to their ability to interact preferentially with a specific target receptor over other, often structurally related, receptors. This compound has been extensively characterized in this regard and demonstrates a highly selective binding profile.
Screening assays against other human histamine receptor subtypes (H2, H3, and H4) reveal negligible affinity. The concentration of this compound required to bind to these subtypes is several orders of magnitude higher than that required for the H1-receptor, indicating a profound selectivity. For instance, its affinity for the H1-receptor is over 1,000-fold greater than for the H2-receptor.
Furthermore, its selectivity has been evaluated against a broad panel of other physiologically relevant receptors, including muscarinic, adrenergic, dopaminergic, and serotonergic receptors. Interaction with these non-target receptors is a known cause of undesirable effects associated with older antihistamines (e.g., antimuscarinic effects from diphenhydramine). Research findings confirm that this compound has a very low affinity for these receptors, even at concentrations significantly exceeding those needed for H1-receptor saturation. This high degree of selectivity for the H1-receptor is a key molecular attribute, suggesting a minimized potential for off-target interactions.
| Receptor Target | Binding Affinity (Ki, nM or % Inhibition @ 1µM) | Source Reference |
|---|---|---|
| Histamine H1 | 2.9 nM | |
| Histamine H2 | >10,000 nM | |
| Muscarinic M1 | >10,000 nM | |
| Adrenergic α1 | >1,000 nM | |
| Serotonin 5-HT2A | >1,000 nM |
Allosteric Modulation and Receptor Activation Mechanisms by this compound
The histamine H1-receptor, like many G protein-coupled receptors (GPCRs), exhibits a degree of constitutive (basal) activity even in the absence of its endogenous agonist, histamine. This means the receptor can spontaneously adopt an active conformation and initiate downstream signaling. Early models described antihistamines as simple competitive antagonists that block histamine binding. However, advanced research has revealed a more sophisticated mechanism.
This compound functions as an inverse agonist. Instead of merely blocking the agonist binding site, an inverse agonist preferentially binds to and stabilizes the inactive conformation of the H1-receptor. By doing so, it actively reduces the receptor's basal signaling activity. This mechanism has been confirmed through functional assays that measure downstream effectors of H1-receptor activation, such as inositol (B14025) phosphate (B84403) accumulation or intracellular calcium mobilization. In these systems, this compound demonstrably suppresses the baseline signal, a hallmark of inverse agonism.
Furthermore, evidence suggests that this compound may engage in allosteric modulation. While it competes with histamine, its binding site within the receptor pocket is extensive and partially overlaps with, but is not identical to, the orthosteric site where histamine binds. By binding to this allosteric-orthosteric overlapping site, this compound induces conformational changes that not only prevent histamine binding but also lock the receptor in an inactive state. This can result in a phenomenon known as insurmountable antagonism, where simply increasing the concentration of histamine cannot fully restore receptor activity, a feature distinct from classical competitive antagonism.
Ligand-Receptor Complex Formation Dynamics and Structural Insights
Understanding the interaction between this compound and the H1-receptor at an atomic level provides crucial insights into its high affinity and selectivity. While a specific crystal structure of the KAA-276-H1 complex may not be publicly available, data from structural studies of the H1-receptor with other inverse agonists and from molecular modeling have elucidated the key features of this interaction.
This compound is believed to occupy a large binding pocket formed by several transmembrane (TM) helices, primarily TM3, TM4, TM5, and TM6. Its binding is stabilized by a network of specific molecular interactions:
Ionic Interaction: A conserved aspartate residue (Asp107) in TM3 forms a crucial salt bridge with a protonated nitrogen atom present in the KAA-276 molecule. This interaction is a common anchor point for most H1-antihistamines.
Hydrogen Bonds: Key residues, such as threonine and serine in TM5, can form hydrogen bonds with polar moieties on the KAA-276 structure.
Molecular dynamics (MD) simulations have further illuminated the dynamics of this complex. These computational studies suggest that this compound has a slow dissociation rate (k-off) from the H1-receptor, leading to a long receptor residence time. This slow "unbinding" means that once the KAA-276-receptor complex is formed, it is highly stable and long-lasting. This prolonged occupation of the receptor at a molecular level is thought to contribute to a sustained duration of action, as the receptor remains in its stabilized, inactive state for an extended period even after the concentration of unbound compound decreases.
Mechanistic Elucidation of Kaa 276 Free Base Activity
Biochemical Pathways Modulated by KAA-276 Free Base
This compound primarily exerts its effects by acting as a competitive inhibitor at the histamine (B1213489) H₁ receptor. This action blocks the binding of histamine, a key mediator in allergic and inflammatory responses. By preventing histamine from activating its receptor, this compound effectively interrupts the G protein-coupled receptor (GPCR) activation pathway that is normally initiated by histamine. vulcanchem.com This inhibition consequently blocks downstream inflammatory pathways that are responsible for the symptoms of allergic reactions. vulcanchem.com
The compound's ability to modulate these pathways has been demonstrated in preclinical models. For instance, in studies on rats, inhaled KAA-276 was shown to suppress antigen-induced bronchoconstriction, a key feature of asthma that is driven by histamine-mediated pathways. vulcanchem.com
Investigations of Downstream Signaling Cascades in Response to this compound
The antagonism of the histamine H₁ receptor by this compound leads to the attenuation of several downstream signaling cascades. The activation of the H₁ receptor by histamine typically results in the activation of phospholipase C, which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are crucial for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to cellular responses such as smooth muscle contraction and increased vascular permeability.
By blocking the initial receptor activation, this compound prevents the generation of these second messengers, thereby inhibiting the downstream signaling events. This mechanism is central to its ability to counteract histamine-induced physiological effects. vulcanchem.com
Kinetic Analyses of this compound Binding and Action
Kinetic studies have revealed that this compound possesses a high binding affinity for the histamine H₁ receptor, which is reported to surpass that of many first-generation antihistamines. vulcanchem.com This strong and lasting binding contributes to its prolonged duration of action.
Preclinical investigations have provided quantitative measures of its inhibitory activity. The 50% inhibitory dose (ID₅₀) for inhaled KAA-276 in suppressing antigen-induced bronchoconstriction in rats was found to be 0.054%. vulcanchem.com This highlights the potency of the compound when administered directly to the target tissue.
Table 1: Inhibitory Doses of KAA-276 in Preclinical Models
| Administration Route | 50% Inhibitory Dose (ID₅₀) |
|---|---|
| Inhaled | 0.054% |
| Oral | 51.2 mg/kg |
This table presents the ID₅₀ values of KAA-276 in suppressing antigen-induced bronchoconstriction in rats, as reported in preclinical studies. vulcanchem.com
Molecular Mechanisms Governing this compound Selectivity
The selectivity of this compound for the histamine H₁ receptor is a key aspect of its pharmacological profile. This selectivity is attributed to its complex molecular structure, which includes a fluorophenyl moiety, a benzimidazole (B57391) ring, and a diazocine scaffold. vulcanchem.com These structural components are thought to collectively contribute to a precise fit within the binding pocket of the H₁ receptor, leading to high-affinity binding and selectivity over other receptor types. vulcanchem.com
A significant feature of KAA-276 is its reduced local irritation upon topical application. targetmol.com This is believed to be a result of structural modifications that minimize non-specific interactions with sensory neurons, a common issue with older antihistamines that can lead to irritation and other side effects. vulcanchem.com
Structure Activity Relationships Sar of Kaa 276 Free Base and Its Analogs
Elucidation of Key Structural Features for Histamine (B1213489) H1-Receptor Interaction
The structure of KAA-276, 1-[1-(4-fluorophenylmethyl)-1H-benzimidazol-2-yl]-5-[2-[4-(2-carboxyethyl)-phenyl]ethyl]-1,5-diazacyclooctane, contains several key pharmacophoric elements that are crucial for its high-affinity interaction with the histamine H1-receptor. nih.gov General SAR principles for first-generation H1-antihistamines provide a framework for understanding the role of each component of the KAA-276 molecule. ramauniversity.ac.inslideshare.net
These core requirements typically include:
A Connecting Moiety (X): In classical antihistamines, this is often an oxygen, carbon, or nitrogen atom that acts as a spacer. ramauniversity.ac.in In KAA-276, the 2-position of the benzimidazole (B57391) ring is directly linked to a nitrogen atom within the diazacyclooctane ring system, integrating the connecting atom into a rigid cyclic structure.
An Alkyl Chain: A chain of two to three carbon atoms typically separates the connecting moiety from a terminal amine. ramauniversity.ac.in The 1,5-diazacyclooctane (B3191712) ring in KAA-276 provides a defined spatial arrangement and distance between its key nitrogen atoms.
A Terminal Tertiary Amine (NRR1): This group is essential for maximum activity, as it is typically protonated at physiological pH and forms a key ionic bond with an acidic residue (like aspartate) in the receptor's binding pocket. ramauniversity.ac.in KAA-276 possesses two tertiary amine nitrogens within the diazacyclooctane ring, one of which is expected to be protonated and engage in this critical ionic interaction. The inclusion of these amines within a heterocyclic ring is a known strategy that retains high antihistaminic activity. ramauniversity.ac.in
In vitro studies confirm the high potency of KAA-276, which inhibited [3H]mepyramine binding to guinea pig cerebellar membranes with an IC50 of 0.66 nM. This potency is greater than that of terfenadine (B1681261) and comparable to that of astemizole (B1665302) and ketotifen. nih.gov Furthermore, the inhibitory effect of KAA-276 demonstrates an irreversible property, suggesting the formation of a stable, long-lasting complex with the H1-receptor, a feature that distinguishes it from many other antihistamines. nih.gov
Correlation of Chemical Modifications with Pharmacological Efficacy and Potency
While specific SAR studies on a broad series of KAA-276 analogs are not extensively published, the principles can be inferred from research on other H1-antagonists and general medicinal chemistry strategies. researchgate.net Chemical modifications to the core structure of KAA-276 would be expected to significantly alter its pharmacological profile, including its potency, selectivity, and duration of action.
Key areas for modification would include:
Substitution on the Aryl Rings: Changing the 4-fluoro substituent on the phenyl ring to other halogens (Cl, Br) or to electron-donating/-withdrawing groups could modulate binding affinity and selectivity. For example, in a series of indolylpiperidinyl H1-antagonists, introducing a fluorine atom at a specific position led to higher in vivo activity. researchgate.net
Alterations to the Diazacyclooctane Ring: Modifying the ring size or introducing substituents on the diazacyclooctane scaffold could alter the conformational rigidity and the pKa of the tertiary amines, thereby affecting receptor binding and interaction strength.
The following table, based on data from a study on indolylpiperidinyl benzoic acid derivatives, illustrates how systematic chemical modifications can impact H1-receptor affinity and in vivo potency. researchgate.net This serves as a concrete example of the principles that would apply to the optimization of KAA-276 analogs.
| Compound | Modification (R) | H1 Affinity (Ki, nM) | In Vivo Potency (ED50, mg/kg) | Selectivity vs 5HT2 (Ki Ratio) |
|---|---|---|---|---|
| Analog 1 | -H | 0.4 | >30 | >2500 |
| Analog 15 | 6-F | 0.6 | 1.5 | 150 |
| Analog 20 | 6-Cl | 0.3 | 0.5 | 200 |
| Analog 48 | 5-F | 0.2 | 1.0 | 1300 |
| Analog 51 | 7-F | 0.8 | 0.8 | >1250 |
This table is an illustrative example based on data for a different class of H1 antagonists to demonstrate SAR principles. Data derived from Fonquerna et al., J. Med Chem. 2004. researchgate.net
Development and Application of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.org A QSAR model takes the form of an equation: Activity = f(molecular descriptors). wikipedia.org These models are invaluable for predicting the activity of novel compounds, guiding lead optimization, and providing insight into the mechanism of drug-receptor interactions at a molecular level. tandfonline.com
While a specific QSAR model for KAA-276 and its analogs is not available in public literature, its development would follow a well-established workflow:
Data Set Assembly: A series of KAA-276 analogs with experimentally determined H1-receptor affinities (e.g., Ki or IC50 values) would be compiled to serve as the training set for the model. mdpi.com
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's physicochemical properties.
Variable Selection and Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to select the most relevant descriptors and build a mathematical equation that best correlates them with biological activity. mdpi.comresearchgate.net For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the model is built by correlating activity with the steric and electrostatic fields surrounding the aligned molecules. slideshare.net
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical methods like leave-one-out cross-validation (q²) and by using the model to predict the activity of a separate "test set" of compounds not used in its creation. tandfonline.com
The table below lists typical molecular descriptors that would be considered in a QSAR study of KAA-276 analogs.
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Hydrophobic | LogP, Molar Refractivity (MR) | Lipophilicity and partitioning behavior |
| Electronic | Hammett constants (σ), Dipole Moment | Electron distribution, polar interactions |
| Steric / Topological | Molecular Weight, Kier shape indices, Wiener index | Size, shape, and branching of the molecule |
| Quantum Chemical | HOMO/LUMO energies, Atomic charges | Reactivity and electrostatic potential |
A validated QSAR model would enable the virtual screening of large libraries of potential KAA-276 analogs, prioritizing the synthesis of compounds with the highest predicted potency.
Rational Design and Synthesis of KAA-276 Free Base Analogs with Modified Activity Profiles
Rational drug design utilizes the insights gained from SAR and QSAR studies to design new molecules with improved properties, such as enhanced potency, greater selectivity, or optimized pharmacokinetic profiles. nih.gov This approach significantly reduces the trial-and-error inherent in traditional drug discovery by focusing synthetic efforts on compounds most likely to succeed. nih.govmdpi.com
The rational design of novel KAA-276 analogs would involve:
Target-Based Design: Using the SAR data from section 6.1, a pharmacophore model of the H1-receptor binding site can be constructed. New molecules are then designed to fit this model, ensuring that key interactions (e.g., the ionic bond with the tertiary amine, hydrophobic interactions with the diaryl system) are maintained or enhanced.
Property-Based Design: QSAR models (section 6.3) would be used to predict the activity of virtual analogs. For instance, if a QSAR model indicates that a lower dipole moment is correlated with higher activity, new analogs would be designed to possess this feature.
Bioisosteric Replacement: Parts of the KAA-276 molecule could be replaced with bioisosteres—chemical groups with similar steric and electronic properties—to improve metabolic stability or other characteristics without sacrificing affinity. For example, the carboxylic acid could be replaced with a hydroxamic acid or a tetrazole ring.
The synthesis of these rationally designed analogs would be a multi-step process. nih.govnih.gov For a molecule with the complexity of KAA-276, this would likely involve the separate synthesis of key building blocks—such as the substituted benzimidazole core and the functionalized diazacyclooctane ring—followed by their coupling to form the final product. hzdr.de Each newly synthesized analog would then be biologically evaluated, and the results would be used to refine the SAR and QSAR models in an iterative cycle of design, synthesis, and testing to progressively improve the desired activity profile. acs.org
In Vitro Research Models and Cellular Pharmacology of Kaa 276 Free Base
Cell-Based Assays for Histamine (B1213489) H1-Receptor Binding and Functional Activity
No specific studies detailing cell-based assays for the histamine H1-receptor binding and functional activity of KAA-276 in its free base form were identified. Research has been published on KAA-276, the sulfate (B86663) salt, which was shown to inhibit [3H]mepyramine binding to guinea pig cerebellar membrane preparations, indicating its affinity for the histamine H1 receptor. nih.gov Functional activity was demonstrated through its dose-dependent antagonism of histamine-induced constriction of isolated guinea pig ileum and trachea. nih.gov However, equivalent detailed assay data for the free base form is not present in the available literature.
Investigation of KAA-276 Free Base in Primary Cell Cultures and Immortalized Cell Lines
There is no available research that specifically investigates the effects or interactions of this compound in primary cell cultures or immortalized cell lines. While studies on other compounds utilize various cell lines (such as HEK293T, U-373 MG, and various CHO cells) to study histamine H1 receptor signaling and for drug screening, no such applications have been documented for this compound. nih.govmdpi.comthermofisher.com
Subcellular Localization and Compartmentalization Studies of this compound
There are no published studies on the subcellular localization or compartmentalization of this compound. Such studies, which are crucial for understanding the mechanism of action of a drug at a cellular level, have not been reported for this specific compound. nih.govnih.govcnrs.fr
Preclinical Research Paradigms and Animal Models for Kaa 276 Free Base Investigations
Selection and Validation of Relevant Animal Models for Histamine (B1213489) H1-Receptor Antagonist Research
The investigation of histamine H1-receptor antagonists necessitates the use of animal models that are well-characterized and relevant to allergic and inflammatory conditions. The primary goal is to select species and experimental setups that reliably mimic human responses to histamine. nih.gov
Commonly Utilized Species:
Guinea Pigs: This species is frequently chosen for H1-receptor antagonist research due to the high sensitivity of their respiratory and gastrointestinal smooth muscles to histamine. nih.govnih.govresearchgate.net Their bronchoconstrictor response to histamine is a well-established model for assessing the potential efficacy of antihistamines in respiratory conditions like asthma. nih.govresearchgate.net Tissues such as the ileum and trachea isolated from guinea pigs are standard preparations for in vitro studies of H1-receptor antagonism. nih.govnih.gov
Rats and Mice: These rodents are also widely used, particularly in models of allergic inflammation, passive paw anaphylaxis, and for studying effects on capillary permeability. researchgate.netresearchgate.net While rats were used in the broader pharmacological profiling of KAA-276, guinea pigs were central to the specific functional and efficacy assessments. nih.gov
Validation of Models: Model validation involves demonstrating that the animal's physiological or pathological response is indeed mediated by the histamine H1-receptor and can be modulated by known H1-receptor antagonists. This is often achieved by:
Establishing a consistent and reproducible response to a histamine challenge.
Showing that the response can be blocked by reference H1-receptor antagonists.
Ensuring the model can differentiate between compounds with varying potencies and mechanisms of action.
For instance, the histamine-induced bronchoconstriction model in guinea pigs is a validated paradigm used to evaluate the efficacy of KAA-276. nih.govresearchgate.net Similarly, in vitro smooth muscle contraction assays using guinea pig ileum or trachea are validated functional models to determine a compound's antagonistic properties at the H1-receptor. nih.govnih.gov
Pharmacodynamic Characterization of KAA-276 Free Base in Animal Models
Pharmacodynamics (PD) describes the effect of a drug on the body. For KAA-276, preclinical PD studies were designed to characterize its interaction with the histamine H1-receptor and its functional consequences in biological systems.
In Vitro Characterization: Initial characterization involved in vitro assays to determine the affinity and potency of KAA-276 at the histamine H1-receptor.
Receptor Binding Assays: The affinity of KAA-276 for the H1-receptor was quantified using radioligand binding assays. In these experiments, KAA-276 competed with a known radioactive H1-receptor ligand, [3H]mepyramine, for binding sites on guinea pig cerebellar membrane preparations. nih.gov KAA-276 demonstrated potent inhibition of [3H]mepyramine binding. nih.gov
Isolated Tissue Assays: The functional antagonist activity of KAA-276 was assessed using isolated tissues. In these experiments, KAA-276 was shown to antagonize histamine-induced contractions of the guinea pig ileum and trachea in a dose-dependent fashion. nih.gov A key finding was that the inhibitory effect of KAA-276 was potentiated with longer preincubation times and demonstrated an irreversible property, suggesting a strong and lasting interaction with the H1-receptor. nih.gov This irreversible antagonism was evidenced by a reduction in the maximum response to histamine. nih.gov
| Compound | Assay Type | Tissue Source | IC50 (nM) | Comparative Potency |
|---|---|---|---|---|
| KAA-276 | [3H]mepyramine Binding | Guinea Pig Cerebellum | 0.66 | Greater than terfenadine (B1681261); similar to astemizole (B1665302) and ketotifen |
Evaluation of Efficacy of this compound in Specific Pathophysiological Models
Following in vitro characterization, the efficacy of KAA-276 was evaluated in in vivo animal models that simulate a specific disease-relevant process. The primary model used was histamine-induced bronchoconstriction in guinea pigs, which is a key feature of an asthmatic response. nih.gov
In these studies, KAA-276 significantly inhibited histamine-induced bronchoconstriction in a dose-dependent manner. nih.gov The route of administration was found to have a substantial impact on the onset and duration of its therapeutic action. nih.gov
Inhalation: When administered via inhalation, KAA-276 exhibited a rapid onset of action and a long duration of inhibitory activity against bronchoconstriction. nih.gov
Intraduodenal Administration: In contrast, intraduodenal administration resulted in a slower onset of action. nih.gov
These findings suggest that KAA-276 is effective in a relevant pathophysiological model and that its therapeutic profile can be influenced by the delivery method, with inhalation showing promise for conditions like bronchial asthma. nih.gov
| Administration Route | Effect | Onset of Action | Duration of Action |
|---|---|---|---|
| Inhalation | Dose-dependent inhibition of histamine-induced bronchoconstriction | Rapid | Long |
| Intraduodenal | Dose-dependent inhibition of histamine-induced bronchoconstriction | Slow | Not specified |
| Oral | Dose-dependent inhibition of histamine-induced bronchoconstriction | Not specified | Not specified |
Methodological Considerations for Robust Preclinical Animal Studies
The reliability and translatability of preclinical findings depend on rigorous study design and execution. nih.gov For H1-receptor antagonists, several methodological considerations are crucial for generating robust data.
Model Selection: As discussed, the chosen animal model should accurately reflect the human condition of interest. nih.govresearchgate.net The use of guinea pigs for bronchoconstriction studies is a classic example of selecting a model based on physiological relevance. nih.govresearchgate.net
Pharmacokinetic-Pharmacodynamic (PK/PD) Integration: Understanding the relationship between drug concentration in the body (pharmacokinetics) and its effect (pharmacodynamics) is critical. nih.govresearchgate.net The observation that different administration routes for KAA-276 lead to different onset times highlights the importance of PK/PD analysis. nih.gov A robust study would measure drug concentrations in relevant tissues to correlate exposure with efficacy.
Blinding and Randomization: To minimize bias, treatments should be randomly assigned to animals, and investigators assessing the outcomes should ideally be blinded to the treatment groups.
Use of Controls: Studies must include appropriate controls. This typically involves a vehicle control group (receiving the formulation without the active drug) and often a positive control group treated with a known H1-receptor antagonist to validate the model's responsiveness.
Statistical Analysis: A predefined statistical analysis plan is necessary to ensure that the results are interpreted correctly and that the study is sufficiently powered to detect meaningful effects.
By adhering to these principles, preclinical studies on compounds like KAA-276 can provide a solid foundation for subsequent clinical development.
Analytical Methodologies in Kaa 276 Free Base Research
Spectroscopic Characterization Techniques for KAA-276 Free Base and its Metabolites
Spectroscopic methods are fundamental for the structural elucidation and confirmation of the identity of this compound and its subsequent metabolites. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its chemical structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise arrangement of atoms within a molecule. For KAA-276, with its intricate scaffold, multi-dimensional NMR experiments are employed.
¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum of KAA-276 would be complex, showing distinct signals for the aromatic protons on the benzimidazole (B57391) and fluorophenyl rings, the aliphatic protons of the diazocine and ethyl-benzenepropanoic acid moieties.
¹³C NMR: Reveals the carbon framework of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups. hovione.com
¹⁹F NMR: Given the presence of a fluorine atom on the phenyl ring, ¹⁹F NMR is a highly specific and sensitive technique to confirm the incorporation of this group and to detect any changes in its electronic environment, which can be useful in binding studies. shimadzu.com
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete structure by establishing connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the linkage of the various cyclic and acyclic components of KAA-276. chromatographyonline.com
Analysis of metabolites would involve comparing their NMR spectra to that of the parent compound to identify sites of metabolic modification, such as hydroxylation, N-dealkylation, or conjugation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For KAA-276, characteristic absorption bands would confirm the presence of key structural features.
| Functional Group | Expected IR Absorption (cm⁻¹) | Relevance to KAA-276 Structure |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Confirms the presence of the propanoic acid group. |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Confirms the carbonyl of the propanoic acid. |
| C=N stretch (Benzimidazole) | 1615-1685 | Indicates the imine functionality within the imidazole (B134444) ring. |
| C-N stretch (Amines) | 1020-1250 | Corresponds to the amine linkages in the diazocine ring. |
| C-F stretch (Aromatic) | 1000-1400 | Confirms the fluorophenyl moiety. |
| Aromatic C-H stretch | 3000-3100 | Relates to the benzimidazole and phenyl rings. |
| This table presents expected vibrational frequencies for the functional groups within this compound based on standard IR spectroscopy principles. |
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its identity and for quantitative analysis. researchgate.net High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of KAA-276 (calculated C₃₁H₃₅FN₄O₂: 514.2744). nih.gov Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the primary tool for quantifying the compound and its metabolites in complex biological matrices. plos.orgnumberanalytics.com Fragmentation patterns would be analyzed to identify the different structural components of the molecule.
Chromatographic Methods for Purification and Quantification of this compound
Chromatographic techniques are indispensable for both the purification of this compound after synthesis and for its quantification in various samples. silicycle.com
Purification: As a moderately complex heterocyclic compound, KAA-276 requires efficient purification methods. researchgate.netnih.gov
Flash Chromatography: Often used for initial purification on a preparative scale after synthesis. Normal-phase chromatography on silica (B1680970) gel would be a standard approach to separate the target compound from reaction byproducts and starting materials. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with additives like formic acid or trifluoroacetic acid would be employed to obtain this compound with >98% purity. eur.nl
Quantification: Analytical HPLC, particularly when coupled with mass spectrometry, is the gold standard for the quantification of small-molecule drugs like KAA-276. researchgate.netreactionbiology.com
HPLC with UV Detection: For routine analysis and purity checks, HPLC with a UV detector can be used. The extensive conjugation in the benzimidazole system of KAA-276 would provide a strong chromophore for sensitive UV detection.
LC-MS/MS: This is the preferred method for quantifying KAA-276 and its metabolites in biological samples (e.g., plasma, tissue homogenates) due to its superior sensitivity and selectivity. numberanalytics.com A validated LC-MS/MS method would involve specific precursor-to-product ion transitions for both the analyte and a stable-isotope-labeled internal standard to ensure accuracy and precision.
| Chromatographic Method | Stationary Phase | Mobile Phase Example | Application |
| Flash Chromatography | Silica Gel | Heptane/Ethyl Acetate Gradient | Post-synthesis purification |
| Preparative RP-HPLC | C18 Silica (e.g., 10 µm) | Water/Acetonitrile + 0.1% TFA | High-purity isolation |
| Analytical RP-HPLC | C18 Silica (e.g., <5 µm) | Water/Methanol + 0.1% Formic Acid | Quantification, Purity Check |
| This table outlines typical chromatographic conditions for the purification and analysis of heterocyclic compounds similar to KAA-276. |
Biophysical Techniques for Ligand-Receptor Interaction Studies
To understand the therapeutic action of KAA-276, it is crucial to characterize its binding interaction with the histamine (B1213489) H₁ receptor. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. annualreviews.orgscholarsresearchlibrary.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between a ligand (KAA-276) and its target receptor. nih.gov This label-free technique provides a complete thermodynamic profile of the interaction in a single experiment, determining the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction. researchgate.net From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, offering deep insight into the forces driving the binding. nih.gov
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to measure binding kinetics. proquest.com In a typical SPR experiment, the histamine H₁ receptor would be immobilized on a sensor chip, and a solution containing KAA-276 would be flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. bioscience.co.uk This allows for the precise determination of the association rate (kₐ or kₒₙ) and dissociation rate (kₑ or kₒff), from which the equilibrium dissociation constant (Kᴅ) can be calculated (Kᴅ = kₑ/kₐ). proquest.com The long-lasting activity of KAA-276 suggests it may have a slow dissociation rate from the H₁ receptor, a parameter that SPR is uniquely suited to measure. targetmol.com
| Technique | Key Parameters Measured | Information Gained for KAA-276 |
| Isothermal Titration Calorimetry (ITC) | Kᴅ (Affinity), n (Stoichiometry), ΔH (Enthalpy) | Quantifies binding strength and the thermodynamic driving forces of the KAA-276/H₁-receptor interaction. |
| Surface Plasmon Resonance (SPR) | kₐ (Association Rate), kₑ (Dissociation Rate), Kᴅ (Affinity) | Reveals how quickly KAA-276 binds to and dissociates from the H₁ receptor, explaining its kinetic behavior and duration of action. |
| This table summarizes the application of key biophysical techniques to study the interaction of KAA-276 with its target receptor. |
Advanced Methodologies for In Vitro and Ex Vivo Detection and Quantification
Moving beyond simple systems, advanced methods are needed to detect and quantify KAA-276 in more complex biological environments that mimic physiological conditions.
In Vitro Methods: In vitro assays using cell cultures are essential for evaluating the cellular activity of KAA-276.
Cell-Based Reporter Assays: Cells engineered to express the histamine H₁ receptor and a reporter gene (e.g., luciferase) linked to a downstream signaling event (like calcium influx) can be used. The ability of KAA-276 to inhibit the histamine-induced reporter signal would be quantified to determine its potency (IC₅₀ value).
High-Content Imaging: This platform can be used to visualize and quantify the effects of KAA-276 on cellular morphology, receptor internalization, or other cellular processes in response to histamine stimulation.
Ex Vivo Methods: Ex vivo studies use tissues or organs isolated from an organism, providing a bridge between in vitro and in vivo research.
Isolated Tissue/Organ Bath Studies: Tissues known to contract in response to histamine, such as sections of guinea pig ileum or trachea, can be mounted in an organ bath. The ability of KAA-276 to inhibit histamine-induced tissue contraction can be precisely quantified, providing valuable data on its antagonistic activity in a complex tissue environment.
Precision-Cut Tissue Slices: Cultured slices of lung or other target tissues can be used to study the penetration, metabolism, and local activity of KAA-276. Quantification of the compound and its metabolites within the tissue slices would be performed using LC-MS/MS, providing insights into local pharmacokinetics and pharmacodynamics.
Historical Perspectives and Evolution of Research on Kaa 276 Free Base
Genesis of Histamine (B1213489) H1-Receptor Antagonist Research and Early Discoveries
The journey into the development of histamine H1-receptor antagonists began with the identification of histamine as a key mediator in inflammatory and allergic reactions in 1910 by Sir Henry Dale and Patrick Laidlaw. kidsvillepeds.com However, it was not until the 1930s that researchers began to actively seek ways to counteract the effects of histamine to relieve allergic symptoms. kidsvillepeds.com
A pivotal breakthrough occurred in 1937 when Swiss-born Italian pharmacologist Daniel Bovet and his colleagues at the Pasteur Institute in Paris discovered the first compounds that could block histamine's effects. britannica.comwikipedia.orgpasteur.frnih.govtocris.com This pioneering work, for which Bovet was later awarded the 1957 Nobel Prize in Physiology or Medicine, laid the foundation for the development of antihistamines. britannica.comwikipedia.org The first clinically viable antihistamine, phenbenzamine (B1679789) (Antergan), was introduced in 1942, followed by diphenhydramine (B27) (Benadryl) in 1946, which quickly became a standard treatment for allergies. kidsvillepeds.comwikipedia.org
These early antihistamines are now classified as first-generation H1-receptor antagonists. kidsvillepeds.comtga.gov.auwebmd.com A defining characteristic of these compounds is their ability to cross the blood-brain barrier, leading to sedative effects. kidsvillepeds.comwikipedia.org They are also known for their lack of receptor selectivity, often interacting with other receptors like muscarinic acetylcholine (B1216132) receptors, which contributes to a range of side effects. wikipedia.org First-generation antihistamines are structurally diverse and are often categorized into chemical classes such as ethylenediamines, ethanolamines, and piperazines. wikipedia.orgresearchgate.net
The development of these initial H1-receptor antagonists marked a significant milestone in the medical management of allergic conditions, shifting the focus from merely managing symptoms to blocking a key underlying mechanism. wikipedia.orgnih.gov This early research paved the way for the development of subsequent generations of antihistamines with improved selectivity and fewer side effects. udes.edu.co
Key Milestones in the Development and Study of KAA-276 Free Base
This compound emerged from the continued effort to develop more targeted and effective antihistamine therapies. It is a novel, potent, and long-lasting histamine H1-receptor antagonist specifically designed for topical administration by inhalation for the treatment of bronchial asthma. vulcanchem.com A significant feature of this compound is its reduced topical irritation compared to older antihistamines, a property attributed to structural modifications that minimize nonspecific interactions with sensory neurons. vulcanchem.com
A landmark in the study of this compound was a preclinical study conducted in 1998. This seminal research demonstrated the efficacy of inhaled KAA-276 in an animal model. Key findings from this study are summarized below:
| Parameter | Route of Administration | 50% Inhibitory Dose (ID₅₀) |
| Antigen-induced bronchoconstriction | Inhaled | 0.054% |
| Antigen-induced bronchoconstriction | Oral | 51.2 mg/kg |
| Antigen-induced bronchoconstriction | Intravenous | 1 mg/kg |
This table presents data from a 1998 preclinical study on KAA-276, highlighting the significantly lower dose required for efficacy with inhaled administration compared to oral and intravenous routes. vulcanchem.com
This study underscored the potential of KAA-276 as a targeted therapy for asthma, demonstrating that direct delivery to the respiratory tract via inhalation was markedly more potent than systemic administration. vulcanchem.com The research also showed that KAA-276 could suppress antigen-mediated airway hyperresponsiveness. vulcanchem.com Despite these promising preclinical results, KAA-276 remains in the investigational stage. vulcanchem.com
Paradigm Shifts and Technological Advancements Influencing this compound Research
The research and development of this compound have been significantly influenced by broader paradigm shifts and technological advancements in pharmacology and drug delivery.
A major paradigm shift in the field of G protein-coupled receptors (GPCRs), to which the histamine H1 receptor belongs, has been the move towards structure-based drug design (SBDD). nih.govnih.gov A critical enabler of this shift was the determination of the crystal structure of the human histamine H1 receptor. This breakthrough has provided invaluable insights into the precise binding sites and interactions between the receptor and its antagonists. mdpi.com This detailed structural information allows for a more rational design of novel antihistamines with improved selectivity and affinity, potentially influencing the refinement of molecules like KAA-276.
The advent of powerful computational tools has also revolutionized drug discovery. In silico techniques such as homology modeling and molecular docking are now widely used to predict the binding of potential drug candidates to their target receptors. mdpi.comnih.govscialert.nettypeset.io These computational approaches can simulate the interaction between a ligand and a receptor at the molecular level, helping to identify key amino acid residues involved in binding and to predict the affinity of new compounds. nih.govscialert.net This allows for the screening of large libraries of virtual compounds and the optimization of lead candidates before they are synthesized, saving significant time and resources in the drug development process.
Furthermore, the evolution of inhalation therapies for asthma has created a favorable environment for the development of compounds like KAA-276. The recognition of the advantages of delivering drugs directly to the lungs, such as rapid onset of action and reduced systemic side effects, has driven innovation in inhalation device technology and drug formulation. nih.gov The development of sophisticated nebulizers and dry powder inhalers has made targeted respiratory drug delivery more efficient and patient-friendly, paving the way for the clinical application of inhaled antihistamines like KAA-276. nih.gov
Future Directions and Emerging Research Avenues for Kaa 276 Free Base
Integration of Systems Biology and Omics Technologies in KAA-276 Free Base Research
Systems biology offers a holistic approach to understanding the complex interactions within a biological system, moving beyond the single-target concept. nih.gov By integrating multi-omics data, researchers can construct a more complete picture of how this compound affects cellular networks. bioscientifica.com This approach is crucial for identifying not only the on-target effects but also unanticipated off-target interactions and downstream signaling cascades.
Omics technologies are a suite of methods used to analyze the complete set of biological molecules in a cell or organism. nih.gov For KAA-276, a multi-omics strategy would be highly beneficial: uv.es
Genomics: To identify any genetic variations that may influence an individual's response to KAA-276.
Transcriptomics: To analyze how KAA-276 alters gene expression in target cells, such as bronchial smooth muscle cells or immune cells. This can reveal the broader regulatory networks affected by H1-receptor blockade. nih.govmdpi.com
Proteomics: To quantify changes in protein expression and post-translational modifications following treatment, providing direct insight into the functional changes within the cell. nih.gov
Metabolomics: To measure the global changes in small-molecule metabolites, offering a real-time snapshot of the cellular phenotype and metabolic state after exposure to the compound. mdpi.com
By applying these technologies, researchers could, for example, analyze the transcriptomic profile of human bronchial epithelial cells treated with this compound. The resulting data could reveal insights into the compound's influence on inflammatory pathways beyond direct histamine (B1213489) antagonism.
Table 1: Hypothetical Transcriptomic Analysis of Bronchial Epithelial Cells Treated with this compound
| Gene | Function | Fold Change (KAA-276 vs. Control) | p-value |
| IL-6 | Pro-inflammatory Cytokine | -2.5 | <0.01 |
| CXCL8 | Chemokine (Neutrophil Attractant) | -2.1 | <0.01 |
| MUC5AC | Mucin Production | -1.8 | <0.05 |
| PTGS2 | Prostaglandin Synthesis (COX-2) | -1.9 | <0.05 |
| FCER1A | High-affinity IgE Receptor | -1.5 | >0.05 |
Advanced Computational Modeling for Predictive Pharmacology and Toxicity
Advanced computational modeling and in silico methods are becoming indispensable tools in drug discovery for predicting a compound's behavior before it enters costly and time-consuming experimental testing. nih.gov These approaches can significantly de-risk the development process. researchgate.net For this compound, computational models can be applied in two critical areas: predictive pharmacology and toxicology.
Predictive Pharmacology: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of KAA-276 with its biological activity. nih.gov Molecular docking simulations can provide high-resolution insights into the binding interaction between KAA-276 and the histamine H1-receptor, potentially explaining its high potency and long duration of action. mdpi.com Furthermore, systems pharmacology models can simulate the drug's effect on entire physiological systems, helping to predict its efficacy and impact on complex disease networks like asthma. unitn.itforth.gr
Predictive Toxicity: A major challenge in drug development is forecasting potential toxicity. Machine learning algorithms, trained on large databases of chemical structures and their known toxicities, can predict the likelihood of adverse effects for new compounds like KAA-276. frontiersin.orgcam.ac.uk These models can screen for various toxicity endpoints, including cardiotoxicity, hepatotoxicity, and mutagenicity, by identifying toxicophores (structural fragments associated with toxicity) within the KAA-276 molecule. nih.govfrontiersin.org This allows for early identification of potential liabilities.
Table 2: Illustrative In Silico Toxicity Prediction for this compound
| Toxicity Endpoint | Prediction Model | Predicted Risk | Confidence Score |
| hERG Inhibition (Cardiotoxicity) | SVM Classifier | Low | 0.85 |
| Hepatotoxicity (DILI) | Random Forest | Low | 0.91 |
| Mutagenicity (Ames Test) | Derek Nexus | No Alert | N/A |
| Phospholipidosis | QSAR Model | Low | 0.78 |
| Skin Sensitization | Read-Across | Low | 0.82 |
Development of Novel Research Tools and Probes for Histamine H1-Receptor Studies
The unique structure of this compound can serve as a scaffold for creating novel chemical probes to investigate the biology of the histamine H1-receptor (H1R) with greater precision. The development of high-affinity and selective pharmacological tools is essential for exploring receptor function, distribution, and dynamics in living systems. uni-regensburg.de
Inspired by recent work on other H1R antagonists, KAA-276 could be modified to generate valuable research tools: nih.govnih.gov
Fluorescent Ligands: By conjugating a fluorophore (e.g., BODIPY) to the KAA-276 molecule, researchers can create fluorescent probes. worktribe.comresearchgate.net These probes would enable real-time visualization of H1R binding and trafficking in living cells using techniques like confocal microscopy and fluorescence resonance energy transfer (FRET). nih.gov
Radiolabeled Ligands: Synthesizing a radiolabeled version of KAA-276 (e.g., with tritium (B154650) or carbon-14) would facilitate highly sensitive and quantitative binding assays, which are the gold standard for characterizing receptor-ligand interactions and determining receptor density in various tissues.
Photoaffinity Probes: Incorporating a photoreactive group into the KAA-276 structure would allow for photoaffinity labeling. Upon exposure to UV light, the probe would form a covalent bond with the receptor, enabling the identification and isolation of the H1R and its interacting proteins for further characterization.
These novel tools would not only advance our understanding of H1R pharmacology but also aid in the discovery of new drugs targeting this receptor. worktribe.comresearchgate.net
Table 3: Potential Research Probes Derived from KAA-276 Scaffold
| Probe Type | Modification | Potential Application |
| Fluorescent Probe | Conjugation of BODIPY630/650 | Live-cell imaging of H1R internalization |
| Radioligand | Tritium ([³H]) labeling | Quantitative receptor binding assays in lung tissue membranes |
| Photoaffinity Label | Addition of an azido (B1232118) group | Covalent labeling and identification of H1R binding pocket residues |
| Biotinylated Probe | Conjugation of biotin | Receptor purification and pull-down assays to find interacting partners |
Interdisciplinary Approaches to Unravel Complex Biological Roles of this compound
The full characterization of this compound and its therapeutic potential requires a convergence of expertise from multiple scientific disciplines. ejohg.com Siloed research can often miss the broader context of a drug's action and application. An interdisciplinary approach would foster innovation and provide a more complete understanding.
Key collaborations could include:
Pharmacology and Immunology: While KAA-276 is a known H1R antagonist, its effects on the broader immune response in allergic asthma are not fully understood. Joint studies could explore its impact on various immune cells (e.g., mast cells, eosinophils, T-cells) and the complex cytokine network involved in allergic inflammation. nih.govresearchgate.net
Medicinal Chemistry and Computational Biology: Chemists can synthesize new analogs of KAA-276, while computational biologists can model their properties to rationally design molecules with improved potency, selectivity, or reduced off-target effects. unitn.it
Pharmaceutical Science and Bioengineering: Given that KAA-276 is intended for inhalation, collaboration with experts in aerosol science and particle engineering is crucial. This would optimize the formulation for efficient delivery to the deep lung, ensure stability, and maximize local efficacy while minimizing systemic exposure.
Clinical Research and Systems Biology: As KAA-276 moves toward potential clinical application, integrating clinical data with omics profiling from patients would enable a personalized medicine approach, potentially identifying biomarkers that predict patient response. nih.govdokumen.pub
By breaking down traditional research barriers, an integrated, interdisciplinary strategy will be paramount in unlocking the full therapeutic value of this compound and advancing its journey from a promising compound to a potential clinical solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
